molecular formula C10H10N4OS B2549388 (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide CAS No. 865660-29-3

(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Cat. No.: B2549388
CAS No.: 865660-29-3
M. Wt: 234.28
InChI Key: VVPIMIKPFDVBAU-UHFFFAOYSA-N
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Description

(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine.

    Methoxylation: The final step involves the methoxylation of the intermediate compound to form the desired (E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide. This can be achieved using methoxyamine hydrochloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-methoxy-N-[4-(phenyl)pyrimidin-2-yl]methanimidamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N’-methoxy-N-[4-(furan-2-yl)pyrimidin-2-yl]methanimidamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-methoxy-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-15-13-7-12-10-11-5-4-8(14-10)9-3-2-6-16-9/h2-7H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPIMIKPFDVBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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